molecular formula C13H15FN2O B2517585 N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide CAS No. 1825629-51-3

N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide

Cat. No.: B2517585
CAS No.: 1825629-51-3
M. Wt: 234.274
InChI Key: UXFUUZODSMESDM-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide is an organic compound characterized by the presence of a fluorophenyl group, a methyl group, and a prop-2-ynyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzylamine, propargyl bromide, and methylamine.

    Formation of Intermediate: The 4-fluorobenzylamine reacts with propargyl bromide in the presence of a base such as potassium carbonate to form N-(4-fluorobenzyl)propargylamine.

    Acylation: The intermediate is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated and alkyne-containing molecules on biological systems. It may serve as a probe or a precursor for bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties imparted by the fluorophenyl and alkyne groups.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the alkyne group may facilitate covalent bonding with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Fluorophenyl)methyl]-2-[methylamino]acetamide: Lacks the prop-2-ynyl group, which may result in different reactivity and biological activity.

    N-[(4-Chlorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.

    N-[(4-Fluorophenyl)methyl]-2-[ethyl(prop-2-ynyl)amino]acetamide: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic characteristics.

Uniqueness

N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide is unique due to the combination of a fluorophenyl group and a prop-2-ynyl group attached to an acetamide backbone. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-3-8-16(2)10-13(17)15-9-11-4-6-12(14)7-5-11/h1,4-7H,8-10H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFUUZODSMESDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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